molecular formula C11H20N4O2 B3054063 3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 57987-26-5

3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B3054063
CAS No.: 57987-26-5
M. Wt: 240.30 g/mol
InChI Key: YABQYVJHUJWCIY-UHFFFAOYSA-N
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Description

3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique hexyl and methylamino substituents, which may impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of hexylamine with cyanuric chloride, followed by methylation and subsequent amination to introduce the methylamino group. The reaction conditions would need to be optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

    2,4,6-Trichloro-1,3,5-triazine:

    Melamine: Used in the production of resins and plastics.

    Atrazine: A widely used herbicide.

Uniqueness

3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical and physical properties compared to other triazines

Properties

CAS No.

57987-26-5

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C11H20N4O2/c1-4-5-6-7-8-15-10(16)13-9(12-2)14(3)11(15)17/h4-8H2,1-3H3,(H,12,13,16)

InChI Key

YABQYVJHUJWCIY-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=O)N=C(N(C1=O)C)NC

Canonical SMILES

CCCCCCN1C(=O)N=C(N(C1=O)C)NC

Origin of Product

United States

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